![molecular formula C9H10ClNO3 B1348733 Methyl 4-amino-5-chloro-2-methoxybenzoate CAS No. 20896-27-9](/img/structure/B1348733.png)
Methyl 4-amino-5-chloro-2-methoxybenzoate
Overview
Description
Methyl 4-amino-5-chloro-2-methoxybenzoate, also known as 4-amino-5-chloro-2-methoxybenzoic acid methyl ester, is a synthetic organic compound with a variety of applications in the scientific research community. It is a white crystalline solid with a molecular weight of 239.58 g/mol and a melting point of 176-179°C. It is commonly used in the synthesis of organic compounds, as a laboratory reagent, and for its biochemical and physiological effects.
Scientific Research Applications
Immunomodulation
“Methyl 4-amino-5-chloro-2-methoxybenzoate” is utilized in the synthesis of phenoxymethylpyridine derivatives which have applications as immunomodulators. These compounds can modulate the immune system, potentially leading to new treatments for diseases where the immune system is compromised or overactive .
Pharmaceutical Research
This compound is also involved in pharmaceutical research and development. It serves as a building block in the synthesis of various pharmaceutical agents, particularly those that may interact with biological targets to treat diseases .
Proteomics Research
In proteomics research, which studies the structure and function of proteins, “Methyl 4-amino-5-chloro-2-methoxybenzoate” can be used as a specialty reagent. It may help in understanding protein interactions and functions within biological systems .
Chemical Synthesis
The compound is used in chemical synthesis processes, where it can act as an intermediate in the preparation of more complex chemical entities. This is crucial for developing new materials or chemicals with specific properties .
Analytical Chemistry
In analytical chemistry, “Methyl 4-amino-5-chloro-2-methoxybenzoate” might be used as a standard or reference material when analyzing chemical compositions or reactions due to its well-defined properties .
properties
IUPAC Name |
methyl 4-amino-5-chloro-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYQFGBPEGLBLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351444 | |
Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-5-chloro-2-methoxybenzoate | |
CAS RN |
20896-27-9 | |
Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthesis routes for producing Methyl 4-amino-5-chloro-2-methoxybenzoate?
A1: Two main routes are described in the provided research:
Q2: What is the significance of Methyl 4-amino-5-chloro-2-methoxybenzoate in pharmaceutical synthesis?
A: Methyl 4-amino-5-chloro-2-methoxybenzoate serves as a crucial intermediate in the synthesis of Metoclopramide. [] Metoclopramide is a medication used primarily for its gastroprokinetic effects, aiding in the treatment of nausea and vomiting. The efficient synthesis of this intermediate is vital for cost-effective large-scale production of Metoclopramide.
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